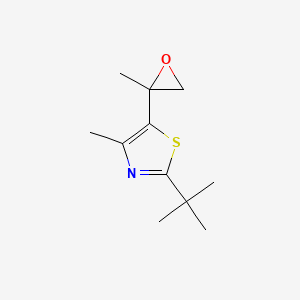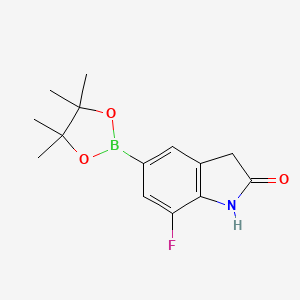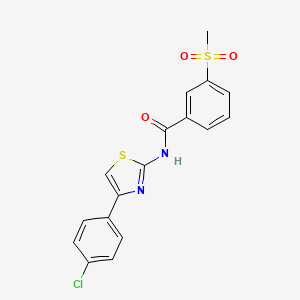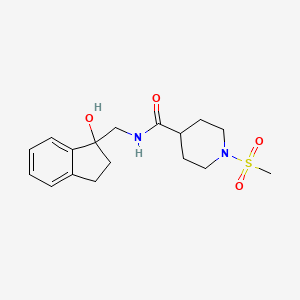
2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been investigated for its potential use in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-tumor properties may be due to its ability to inhibit the production of cytokines and other inflammatory mediators. It has also been suggested that it may act as an antioxidant and protect against oxidative stress.
Biochemical and physiological effects:
Studies have shown that 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole exhibits low toxicity and does not have any significant adverse effects on biochemical and physiological parameters in animal models. However, further studies are required to determine its long-term effects and safety in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor properties. However, its limited solubility in water and other solvents may pose a challenge in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential use as a catalyst in organic synthesis. Additionally, further studies are required to determine its long-term effects and safety in humans.
Conclusion:
In conclusion, 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole involves the reaction between tert-butylamine and 2-bromo-4-methyl-5-(2-methyloxiran-2-yl)thiazole in the presence of potassium carbonate. The reaction is carried out in acetonitrile at a temperature of 80°C for 24 hours. The product is then purified using column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
2-tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-7-8(11(5)6-13-11)14-9(12-7)10(2,3)4/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQSQCSXXVHHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)C)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)
![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)



![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)



